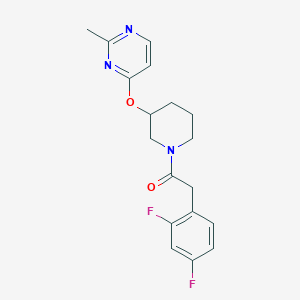

1-Boc-4-Morpholin-4-ylmethyl-piperidine

Übersicht

Beschreibung

1-Boc-4-Morpholin-4-ylmethyl-piperidine, also known as Boc-Morpholine, is an organic compound that is widely used in the synthesis of various compounds, including drugs, and has a wide range of scientific research applications. Boc-Morpholine is a derivative of morpholine, which is a heterocyclic compound containing four carbon atoms and one nitrogen atom. It is an important intermediate for the synthesis of various organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-Morpholine.

Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Hydroamination of Vinylarenes

One study discusses a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine and piperidine, yielding beta-phenethylamine products. This research demonstrates the compound's utility in facilitating high-yield reactions, showcasing its importance in synthetic chemistry (Utsunomiya & Hartwig, 2003).

Stereodynamics and the Perlin Effect

Another study investigates the stereodynamic behavior of various N-triflyl substituted 1,4-diheterocyclohexanes, including morpholine and piperidine derivatives. It highlights the distinct conformations these compounds can adopt, influenced by intramolecular interactions, which is crucial for understanding their reactivity and potential applications in drug design and other chemical syntheses (Shainyan et al., 2008).

Solid-Phase Synthesis of Protected Peptides

Research on the development of a new anchor for solid-phase peptide synthesis involving the use of piperidine or morpholine underscores the versatility of these compounds in peptide synthesis, providing a stable linkage for the preparation of protected peptide segments (Rabanal, Giralt, & Albericio, 1992).

Ionic Liquid Crystals

A study on the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations demonstrates the compound's application in material science. These compounds exhibit a rich mesomorphic behavior, highlighting their potential in the development of new materials with unique properties (Lava, Binnemans, & Cardinaels, 2009).

Corrosion Inhibition

The synthesis and evaluation of thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid for their inhibitive effects on iron corrosion in a sodium chloride solution show the potential of these compounds in industrial applications, particularly in corrosion prevention (Amar et al., 2006).

Eigenschaften

IUPAC Name |

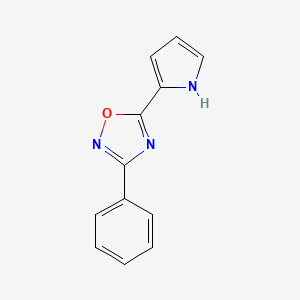

tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBJLJUIVLSYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Morpholin-4-ylmethyl-piperidine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)